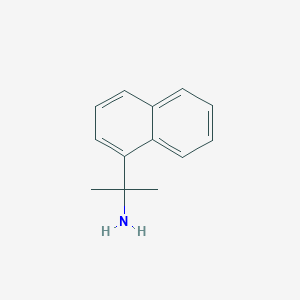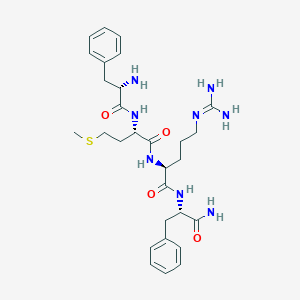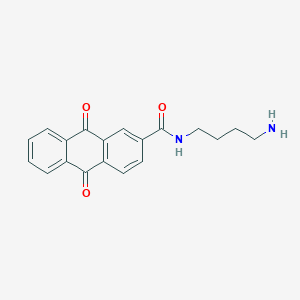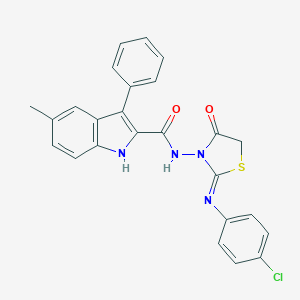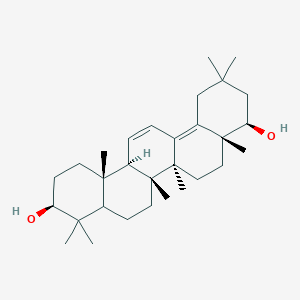![molecular formula C8H7N3O2 B115577 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione CAS No. 146950-62-1](/img/structure/B115577.png)
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione, also known as MPP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPP is a yellow crystalline solid that has a molecular formula of C8H6N4O2 and a molecular weight of 194.16 g/mol.
Wissenschaftliche Forschungsanwendungen
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been studied for its potential applications in the synthesis of new materials.
Wirkmechanismus
The mechanism of action of 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione is not fully understood. However, studies have shown that 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can reduce inflammation and tumor growth in animal models. 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has also been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione in lab experiments is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. One limitation of using 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of inflammation and cancer. Another direction is to study its insecticidal properties, which could lead to the development of new pesticides. Additionally, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione could be studied for its potential applications in material science, such as the synthesis of new materials with unique properties.
Synthesemethoden
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can be synthesized using various methods, including the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and formaldehyde, or the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and acetic anhydride. Other methods include the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and formic acid, or the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and acetylacetone.
Eigenschaften
CAS-Nummer |
146950-62-1 |
|---|---|
Produktname |
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione |
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-2-3-9-4-5(6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
LHMAUSLHAYCGOP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=NC=C2)NC(=O)C1=O |
Kanonische SMILES |
CN1C2=C(C=NC=C2)NC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



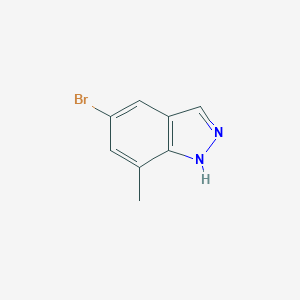
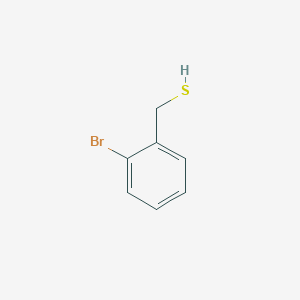


![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
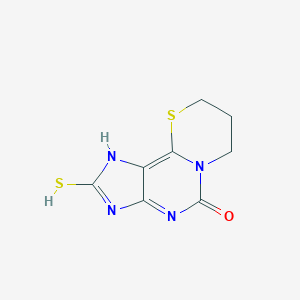
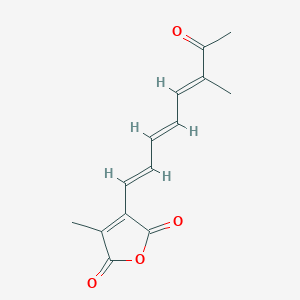
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
